1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
Description
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a chemical compound with the molecular formula C7H3Cl2F2NO3 . It is related to 4-(Difluoromethoxy)nitrobenzene, which has the molecular formula F2CHOC6H4NO2 .
Molecular Structure Analysis
The molecular structure of 4-(Difluoromethoxy)nitrobenzene, a related compound, includes a benzene ring with a nitro group (NO2) and a difluoromethoxy group (F2CH-O-) attached . The exact molecular structure of this compound would need further investigation.Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethoxy)nitrobenzene include a melting point of 37-40 °C (lit.) . The compound has a molecular weight of 189.12 . The exact physical and chemical properties of this compound would need further investigation.Properties
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(12(13)14)6(9)5(2-3)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTGECZRRNCBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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